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Compound of Interest |

3-[(3-Fluorobenzyl)oxy]piperidine
Compound Name:

hydrochloride
CAS No.: 1184997-21-4
Cat. No.: B1391225

Get Quote

The first objective in any structure elucidation is to determine the molecular formula. High-

Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a
highly accurate mass measurement that allows for the calculation of a unique elemental
composition.

Expertise & Causality: We employ ESI-TOF (Electrospray lonization - Time of Flight) HRMS in
positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for
the clear observation of the protonated molecular ion [M+H]*. This is crucial for obtaining the
parent mass of the free base. The high resolving power of a TOF analyzer then allows for a
mass measurement accurate to within a few parts per million (ppm), which is essential for
distinguishing between potential elemental formulas.

Upon acquiring the HRMS data, a prominent ion corresponding to the free base (C12H16FNO)
Is expected. The hydrochloride salt will dissociate in the ESI source. The presence of a single
chlorine atom in the salt form can be confirmed by observing the characteristic M and M+2
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isotopic pattern in a lower-resolution mass spectrum, with an intensity ratio of approximately
3:1.

Tandem mass spectrometry (MS/MS) provides further structural validation by inducing
fragmentation and revealing the molecule's constituent parts.[7][8] The most probable
fragmentation pathways involve the cleavage of the weakest bonds.

o Benzylic Cleavage: The C-O bond of the benzyl ether is susceptible to cleavage, leading to
the formation of a stable fluorobenzyl cation (m/z 109) and a 3-hydroxypiperidine radical
cation.

o Piperidine Ring Fragmentation: The saturated piperidine ring can undergo characteristic ring-
opening fragmentations.[7][8]

Data Presentation: Expected Mass Spectrometry Data

Analysis Type Expected Result Interpretation

Confirms molecular formula of
free base: C12H17FNO™*
(Calculated: 226.1289, A<5

ppm)

HRMS (ESI+) [M+H]* ion at m/z 226.1294

) ] Confirms the presence of one
Isotopic pattern with peaks at ]
LRMS (CI/EI) chlorine atom from the HCI
[M]* and [M+2]* "
salt.

) ) Corresponds to the [C7HsF]*
Prominent fragment ion at m/z

MS/MS of [M+H]* fragment, confirming the
109.0400 .
fluorobenzyl moiety.

Corresponds to the protonated
MS/MS of [M+H]* Fragment ion at m/z 102.0868 3-hydroxypiperidine fragment
[CsH12NO]*.

Experimental Protocol: High-Resolution Mass
Spectrometry
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e Sample Preparation: Prepare a 1 mg/mL solution of 3-[(3-Fluorobenzyl)oxy]piperidine
hydrochloride in methanol.

e Instrumentation: Utilize an ESI-TOF mass spectrometer.
 |onization Mode: Positive ion mode.

e Infusion: Infuse the sample directly at a flow rate of 5 uL/min.
e Mass Range: Scan from m/z 50 to 500.

o Calibration: Calibrate the instrument using a known standard (e.g., sodium formate)
immediately prior to analysis to ensure mass accuracy.

o MS/MS Analysis: Select the [M+H]* ion (m/z 226.1) for collision-induced dissociation (CID)
with argon gas, ramping collision energy to observe fragmentation.

Functional Group Identification via Fourier-
Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule based on their characteristic vibrational frequencies. For 3-[(3-
Fluorobenzyl)oxy]piperidine hydrochloride, we expect to see absorptions corresponding to
the ammonium salt, the aromatic ring, the ether linkage, and the C-F bond.

Expertise & Causality: The sample is best analyzed as a solid using a KBr pellet. This method
avoids solvent peaks and provides sharp, well-defined spectra. The most diagnostic feature will
be the broad absorption band for the N*-H stretch of the secondary ammonium hydrochloride,
which typically appears in the 2700-2400 cm~1* region. This is a clear indicator of the salt form.
The C-O-C stretch of the ether and the C-F stretch provide confirmatory evidence for the other
key functionalities.[9]

Data Presentation: Expected FTIR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium-Weak Aromatic C-H Stretch

) Aliphatic C-H Stretch
2950-2850 Medium

(piperidine & CH2)

N*-H Stretch (Secondary

2700-2400 Strong, Broad ]
Ammonium Salt)
~1600, ~1480 Medium-Weak Aromatic C=C Bending
~1250 Strong Aryl C-F Stretch
Asymmetric C-O-C Stretch
~1100 Strong

(Ether)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

o Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade
KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

o Pellet Formation: Press the powder in a hydraulic press at 8-10 tons to form a transparent or
translucent pellet.

e Analysis: Acquire a background spectrum of the empty sample compartment.

o Data Collection: Place the KBr pellet in the sample holder and collect the spectrum from
4000 to 400 cm~1.

Unambiguous Connectivity Mapping via Nuclear
Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic
molecule in solution. Through a suite of 1D and 2D experiments, we can determine the
chemical environment of each proton and carbon, establish through-bond connectivity, and
map out long-range correlations to piece the molecular puzzle together.
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Trustworthiness & Self-Validation: The true power of NMR lies in its multi-faceted approach. A
1H NMR spectrum provides initial information on the types and number of protons. A 133C NMR
spectrum does the same for carbon. However, it is the 2D correlation experiments (COSY,
HSQC, HMBC) that provide a self-validating network of connections. An assignment is only
considered trustworthy when it is supported by orthogonal data from multiple experiments. For
example, a proton assignment is confirmed when its HSQC cross-peak corresponds to a
carbon of the correct type (e.g., CHz2) and its COSY and HMBC correlations are consistent with
the proposed structure.[10]

'H NMR: Proton Environment and Multiplicity

The *H NMR spectrum will show distinct regions for aromatic and aliphatic protons. The
hydrochloride form will cause a general downfield shift for protons on the piperidine ring,
especially those alpha to the nitrogen (C2, C6).

o Fluorobenzyl Moiety: Four protons in the aromatic region (~7.0-7.4 ppm) with complex
splitting patterns due to both H-H and H-F coupling. The benzylic CHz protons will appear as
a singlet around 4.5 ppm.

» Piperidine Moiety: The protons on the piperidine ring will appear in the aliphatic region (~1.5-
3.5 ppm). The proton on C3, being attached to the carbon bearing the electronegative
oxygen, will be the most downfield of the aliphatic CH protons (~3.8 ppm). The N+-Hz
protons will likely appear as a broad singlet further downfield and will be exchangeable with
D20.

13C NMR and DEPT-135: The Carbon Skeleton

The 13C NMR spectrum will confirm the presence of 12 unique carbon atoms. The DEPT-135
experiment is used to differentiate between CH/CHs (positive signal) and CHz (negative signal)
carbons, while quaternary carbons are absent.

o Fluorobenzyl Moiety: Six aromatic carbons, with the carbon directly bonded to fluorine
showing a large one-bond coupling constant (XJCF). The benzylic CHz carbon is expected
around 70 ppm.

o Piperidine Moiety: Five aliphatic carbons. The C3 carbon, bonded to the ether oxygen, will be
significantly downfield (~75-80 ppm). The C2 and C6 carbons, adjacent to the protonated
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nitrogen, will also be downfield relative to C4 and C5.

2D NMR: Assembling the Structure

COSY (*H-'H Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other (typically separated by 2-3 bonds). It is invaluable for tracing the proton network
within the piperidine ring, establishing the sequence from H2 -> H3 -> H4 -> H5 -> H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
directly to the carbon atom it is attached to.[11] This is the primary method for assigning the
carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the
molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds
apart. The critical HMBC correlations for this structure are:

e Benzylic CH2 protons to the Piperidine C3 carbon: This correlation unambiguously proves
the ether linkage between the fluorobenzyl group and the 3-position of the piperidine ring.

e Benzylic CH2 protons to the Fluorophenyl Quaternary Carbon (C1'): This confirms the
attachment point of the benzyl group.

» Piperidine H2/H6 protons to Piperidine C3/C5 carbons: These correlations further confirm the
connectivity within the piperidine ring.

Data Presentation: Predicted *H and **C NMR Data (in
CDCIs)
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Atom Position

Predicted 'H Shift
(ppm), Multiplicity

Predicted **C Shift
(ppm)

Key HMBC
Correlations (from
'H to **C)

Piperidine Ring

N-H2* ~9.5, brs C2, C6

C2,C6 ~3.4-3.6, m ~48-52 C3,C5,C4

c3 38 m 7580 C2, C4, C5, Benzylic
CH:

C4 ~1.6-1.8, m ~22-26 C2,C3,C5,C6

C5 ~1.9-2.1, m ~28-32 C3,C4,C6

Linker

Benzylic CH:z ~45,s ~70-73 C3 (piperidine), C1,
C2, C6'

Fluorobenzyl Ring

cr ~138-140 Benzylic CH2

c2' ~7.1,d ~114-116 (d, 2JCF) Benzylic CH2, C4', C6'

C3 ~161-164 (d, LJCF) H2', H4', H5'

c4' ~7.0, td ~114-116 (d, 2JCF) C2', C6', C5'

C5' ~7.3,q ~129-131 (d, 3JCF) C1, cg, c4

C6' ~7.1,d ~122-124 Benzylic CHz, C2', C4'

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds).

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

e 1D Experiments: Acquire standard *H and 3C{*H} spectra. Acquire a DEPT-135 spectrum.
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e 2D COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

o 2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence
optimized for a one-bond J-coupling of ~145 Hz.

o 2D HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-
range couplings of 8-10 Hz.

e Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin),
performing Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Correlation Diagrams

Click to download full resolution via product page

Definitive 3D Structure by Single-Crystal X-ray
Crystallography

While the combination of MS and NMR provides a definitive 2D structure, single-crystal X-ray
crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of
atoms in the solid state.[12] It can confirm the connectivity, reveal the conformation of the
piperidine ring (expected to be a chair conformation), and provide precise bond lengths and
angles.

Expertise & Causality: The formation of a hydrochloride salt is often advantageous for
crystallography, as salts tend to form high-quality, well-ordered crystals more readily than their
free-base counterparts.[13][14] The primary challenge is growing a single crystal of sufficient
size and quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g.,
methanol, ethanol). Allow for slow evaporation of the solvent at room temperature over
several days. Alternatively, vapor diffusion techniques (e.g., layering a solution with a
miscible anti-solvent like diethyl ether) can be employed.
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o Crystal Selection: Select a suitable single crystal under a microscope and mount it on a
goniometer head.

» Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka). Collect a full sphere of diffraction data.

» Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the structure using direct methods and refine the atomic positions and thermal
parameters to obtain the final crystal structure.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical and synergistic workflow for the complete structure
elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Click to download full resolution via product page

Conclusion

The structure elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a systematic
process that relies on the convergence of evidence from multiple analytical techniques. Mass
spectrometry establishes the molecular formula and key fragments. FTIR confirms the
presence of the expected functional groups, particularly the ammonium salt. The
comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic
connectivity. Finally, X-ray crystallography can offer an unequivocal confirmation of the three-
dimensional structure. By following this integrated and self-validating workflow, researchers can
confidently and robustly determine the structure of this and other related N-heterocyclic
compounds, ensuring the integrity of their research and development efforts.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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